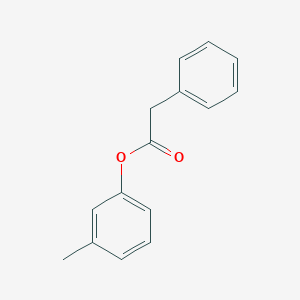

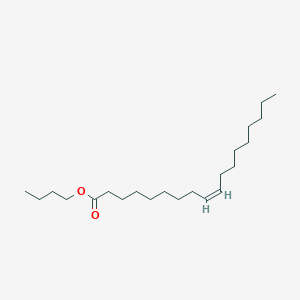

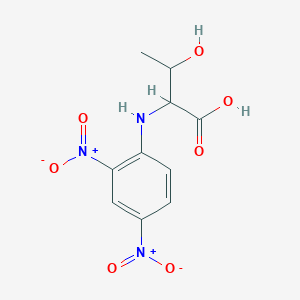

![molecular formula C32H16 B086633 Dibenzo[a,g]coronene CAS No. 190-66-9](/img/structure/B86633.png)

Dibenzo[a,g]coronene

Übersicht

Beschreibung

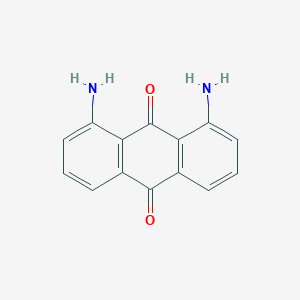

Dibenzo[a,g]coronene is a polycyclic aromatic hydrocarbon (PAH) that consists of six peri-fused benzene rings . It is a type of angular-annulated PAH .

Synthesis Analysis

In recent years, a variety of new designs of coronene-based PAHs with diverse functions have emerged to serve as complementary materials in organic chemistry and materials chemistry . The substitution and extension of coronene architectures, by incorporating functional groups and by fusing small and large conjugated units, advantageously enrich their photophysical, electrochemical, self-assembling, and other properties .Molecular Structure Analysis

The molecular formula of this compound is C32H16 . It has a complex structure with multiple fused benzene rings .Chemical Reactions Analysis

Coronene-based PAHs such as this compound have been used in a variety of chemical reactions. They have been used in the synthesis of new materials with diverse functions .Physical And Chemical Properties Analysis

This compound has a molecular weight of 400.5 g/mol . It has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a complexity of 644 .Wissenschaftliche Forschungsanwendungen

Optoelectronic Applications : Dibenzo[a,g]coronene derivatives, such as esters and imides, have been studied for their potential in optoelectronic applications. They exhibit significant differences in electronic ground and excited states, impacting their performance as emitters in electroluminescent diodes. These properties are influenced by their molecular orbital makeup and nonplanarity, which affects their performance in organic light emitting diodes (Vollbrecht et al., 2019).

Surface Chemistry : The chemisorption of this compound on silicon surfaces has been explored. This involves the molecule forming multiple Si-C covalent bonds, significantly influenced by bond strain and out-of-plane bending. These interactions are critical for understanding its applications in surface chemistry and material science (Suzuki et al., 2006).

Material Chemistry : The extension and substitution of the coronene architecture, as seen in this compound derivatives, enhance their photophysical, electrochemical, and self-assembling properties. This makes them suitable for various applications, including charge-transporting, electroluminescent, and sensing applications (Kumar & Tao, 2021).

Organic Semiconductor Applications : Certain this compound derivatives, such as those containing perylene frameworks, have shown significant potential as organic semiconductors. They exhibit considerable field-effect mobility, making them candidates for transistor applications (Kumar et al., 2016).

Liquid Crystal Applications : Certain this compound derivatives have shown properties conducive to forming liquid crystals, which can be used in molecular devices such as organic light-emitting diodes, photovoltaic solar cells, and field-effect transistors (Wang et al., 2010).

Wirkmechanismus

While the highly symmetric coronenes, tribenzocoronenes and hexabenzocoronenes conceived wide potential in charge-transporting, electroluminescent, sensing, and other applications, other related derivatives such as dibenzo, tetrabenzo and pentabenzocoronenes also displayed their potentials as exemplified by their use as charge-conduction channel in transistor application .

Zukünftige Richtungen

The synthetic, photophysical and materialistic aspects of Dibenzo[a,g]coronene can benefit researchers of diverse fields . The systematic extension and expansion of coronene backbones to wide categories of angular PAHs are covered . The substitution and extension of coronene architectures, by incorporating functional groups and by fusing small and large conjugated units, advantageously enrich their photophysical, electrochemical, self-assembling, and other properties .

Eigenschaften

IUPAC Name |

nonacyclo[22.6.2.02,7.08,29.011,28.012,17.018,27.021,26.025,30]dotriaconta-1(30),2,4,6,8(29),9,11(28),12,14,16,18(27),19,21(26),22,24,31-hexadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H16/c1-3-7-21-19(5-1)23-13-11-17-9-10-18-12-14-24-20-6-2-4-8-22(20)26-16-15-25(21)31-29(23)27(17)28(18)30(24)32(26)31/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUCYVURKNNKDBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C4C5=C(C2=C1)C=CC6=C5C7=C(C=C6)C=CC8=C7C4=C(C=C3)C9=CC=CC=C89 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172453 | |

| Record name | Dibenzo(a,g)coronene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

190-66-9 | |

| Record name | Dibenzo(a,g)coronene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo(a,g)coronene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.